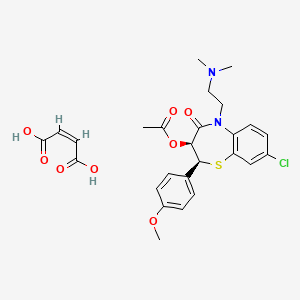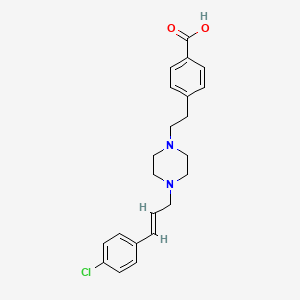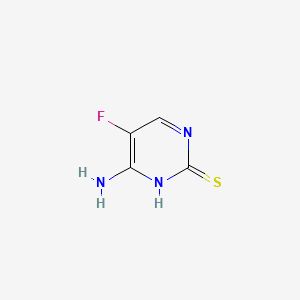
(-)-alpha-Bisabolol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(-)-alpha-Bisabolol is a complex organic compound characterized by its unique structure, which includes a cyclohexene ring and a heptenol chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (-)-alpha-Bisabolol typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the cyclohexene ring. Subsequent steps include functional group transformations to introduce the hydroxyl group and the heptenol chain.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using catalysts and controlled reaction conditions to ensure consistency. The use of flow chemistry and continuous processing can enhance the efficiency of production.
Análisis De Reacciones Químicas
Types of Reactions
(-)-alpha-Bisabolol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bonds in the cyclohexene and heptenol chains can be reduced to form saturated compounds.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst is often used for reduction reactions.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Saturated alcohols or hydrocarbons.
Substitution: Halides, amines, or other substituted derivatives.
Aplicaciones Científicas De Investigación
(-)-alpha-Bisabolol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism by which (-)-alpha-Bisabolol exerts its effects depends on its interactions with molecular targets. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The specific pathways involved can vary based on the context of its use.
Comparación Con Compuestos Similares
Similar Compounds
- (1S,2S,3R,4R)-3-Methylbicyclo[2.2.1]hept-5-en-2-ol
- Bicyclo[3.1.1]hept-3-en-2-ol, 4,6,6-trimethyl-, [1S-(1α,2β,5α)]-
Uniqueness
(-)-alpha-Bisabolol is unique due to its specific structural features, such as the combination of a cyclohexene ring and a heptenol chain. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications that similar compounds may not fulfill.
Propiedades
Fórmula molecular |
C15H26O |
|---|---|
Peso molecular |
222.37 g/mol |
Nombre IUPAC |
(2S)-6-methyl-2-(4-methylcyclohex-3-en-1-yl)hept-5-en-2-ol |
InChI |
InChI=1S/C15H26O/c1-12(2)6-5-11-15(4,16)14-9-7-13(3)8-10-14/h6-7,14,16H,5,8-11H2,1-4H3/t14?,15-/m0/s1 |
Clave InChI |
RGZSQWQPBWRIAQ-LOACHALJSA-N |
SMILES |
CC1=CCC(CC1)C(C)(CCC=C(C)C)O |
SMILES isomérico |
CC1=CCC(CC1)[C@](C)(CCC=C(C)C)O |
SMILES canónico |
CC1=CCC(CC1)C(C)(CCC=C(C)C)O |
Sinónimos |
(+)-4-epi-alpha-bisabolol bisabolol bisabolol, (+)-isomer bisabolol, (-)-isomer levomenol |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(E)-N-[4-[(1-benzylpiperidin-4-yl)sulfamoyl]phenyl]-N-methyl-3-(4-methylsulfonylphenyl)prop-2-enamide](/img/structure/B1239698.png)










